2,5-Dichloro-4-isopropoxybenzaldehyde
Overview
Description
2,5-Dichloro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10Cl2O2 . It is used in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 . The molecular weight is 233.09 g/mol .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Gas Chromatography Analysis
- Chromatographic Separation : Research by Korhonen and Knuutinen (1984) demonstrates the use of chlorinated hydroxybenzaldehydes, including 2,5-Dichloro-4-isopropoxybenzaldehyde, in gas chromatography. They achieved separation of these compounds using a non-polar SE-30 capillary column, providing insights into their retention behavior and the impact of chlorine substitution (Korhonen & Knuutinen, 1984).
Electrochemistry and Catalysis
- Electrocatalytic Activity : Pariente et al. (1996) explored the oxidative electrodeposition of dihydroxybenzaldehyde (DHB) isomers, including derivatives similar to this compound. This study highlights their potential use in designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).
Crystallography and Structural Chemistry
- Hydrazone Compounds Synthesis : Wang, You, and Wang (2011) synthesized hydrazone compounds using a derivative of this compound. This research contributes to the understanding of molecular structures and interactions in crystallography (Wang, You, & Wang, 2011).
Infrared Spectroscopy
- Matrix-Isolation Infrared Spectroscopy : Itoh et al. (2011) conducted a study on difluorobenzaldehydes, structurally similar to this compound, using matrix-isolation infrared spectroscopy. This research provides valuable data for understanding the photo-induced rotational isomerism of such compounds (Itoh et al., 2011).
Chemical Synthesis and Reactions
- Schiff Base Macrocyclic Complexes : Chen et al. (2014) explored the synthesis of novel Schiff base macrocyclic complexes involving derivatives of hydroxybenzaldehydes. This study offers insights into the roles of electron-withdrawing and electron-donating groups in chemical synthesis (Chen et al., 2014).
Safety and Hazards
2,5-Dichloro-4-isopropoxybenzaldehyde should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace . Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2,5-dichloro-4-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNIIBHLUSAQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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